N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAWAKUAXJTKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is usually carried out in solvents such as methanol, ethanol, tetrahydrofuran, or acetonitrile, with bases like anhydrous potassium carbonate or triethylamine to optimize the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase or topoisomerase, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the aryl group and pyrimidine core significantly alter physicochemical properties. Below is a comparative analysis:
*LogP values inferred from substituent contributions. †Crystallographic data .
Key Observations :
Structural and Electronic Effects
- Aromatic Substitutents :
- Core Modifications :
- Replacement of the oxo group with thioxo (e.g., in ) alters hydrogen-bonding capacity and π-π stacking interactions.
Biological Activity
N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. The presence of a carboxamide group enhances its solubility and biological activity. The synthesis typically involves multi-step processes that may include condensation reactions and cyclization under specific conditions to optimize yield and purity.
Key Synthetic Routes:
- Condensation Reactions: Often utilize ammonium acetate as a catalyst.
- Cyclization Processes: Critical for forming the thiazole and pyrimidine rings.
Antimicrobial Properties
Recent studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against resistant strains of bacteria and fungi.
| Compound | Activity | Target Organisms |
|---|---|---|
| 1 | High | Methicillin-resistant Staphylococcus aureus |
| 2 | Moderate | Vancomycin-resistant Enterococcus faecium |
| 3 | Broad-spectrum | Drug-resistant Candida strains |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For example:
- Caco-2 Cells: Exhibited a decrease in viability by 39.8% compared to untreated controls.
- A549 Cells: Some derivatives showed selective cytotoxicity with IC50 values ranging from 27.6 µM to 50 µM.
Mechanism of Action:
The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cellular proliferation and survival pathways.
Case Studies
-
Antimicrobial Activity Study (2023):
- Researchers synthesized multiple thiazole derivatives and tested their activity against resistant bacterial strains.
- Results indicated that certain modifications in the structure led to enhanced antimicrobial potency.
-
Anticancer Evaluation (2024):
- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against triple-negative breast cancer cells.
- The study found that modifications at the 4-position of the thiazole ring significantly improved anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
